molecular formula C7H8ClNO3 B2498029 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride CAS No. 2361644-82-6

3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2498029
CAS No.: 2361644-82-6
M. Wt: 189.6
InChI Key: ZQQXWMUABFPBPP-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H7NO3·HCl. It is also known as 3-hydroxy-2-methylisonicotinic acid hydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride typically involves the hydroxylation and carboxylation of 2-methylpyridine. One common method involves the reaction of 2-methylpyridine with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 3-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free acid with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: 3-Keto-2-methylpyridine-4-carboxylic acid.

    Reduction: 3-Hydroxy-2-methylpyridine-4-methanol.

    Substitution: 3-Chloro-2-methylpyridine-4-carboxylic acid.

Scientific Research Applications

3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid: This compound has a formyl group at the 5-position instead of a hydrogen atom.

    3-Hydroxy-2-methylpyridine: Lacks the carboxylic acid group at the 4-position.

Uniqueness

3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and pharmaceutical applications.

Properties

IUPAC Name

3-hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c1-4-6(9)5(7(10)11)2-3-8-4;/h2-3,9H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQXWMUABFPBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361644-82-6
Record name 3-hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride
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